molecular formula C3ClF2NOS B2413305 Chlorodifluoroacetyl isothiocyanate CAS No. 1446015-21-9

Chlorodifluoroacetyl isothiocyanate

Cat. No.: B2413305
CAS No.: 1446015-21-9
M. Wt: 171.55
InChI Key: RAFKEBPJSQCJQA-UHFFFAOYSA-N
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Description

Chlorodifluoroacetyl isothiocyanate is a chemical compound with the molecular formula ClF₂CC(O)NCS It is a member of the isothiocyanate family, which are compounds containing the functional group -N=C=S

Mechanism of Action

Target of Action

Chlorodifluoroacetyl isothiocyanate, like other isothiocyanates (ITCs), governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . These targets play a crucial role in maintaining cellular homeostasis and their modulation can lead to significant changes in cellular function.

Mode of Action

The biological activities of ITCs may be primarily mediated through the reaction of the electrophilic central C of –N= C= S with cellular nucleophilic targets . This interaction can lead to changes in the function of the target proteins, potentially leading to effects such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest .

Biochemical Pathways

ITCs can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

The pharmacokinetics of ITCs involve their metabolism through the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process can impact the bioavailability of ITCs, influencing their therapeutic potential.

Result of Action

The molecular and cellular effects of ITCs action include the induction of acute cellular stress, which may be the initiating event for effects such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest . These effects can contribute to the anti-cancer and chemopreventive properties of ITCs.

Action Environment

The action of ITCs can be influenced by various environmental factors. For instance, the stability of ITCs can depend on the polarity of different solvents . Additionally, factors such as pH and the presence of certain cofactors can influence the formation and action of ITCs .

Biochemical Analysis

Biochemical Properties

Chlorodifluoroacetyl isothiocyanate is derived from the enzymatic hydrolysis of glucosinolates . It is known for its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This property allows it to interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Cellular Effects

They have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They can modulate metastasis-related gene expression and inhibit cell survival signaling molecules like Akt and NFκB .

Molecular Mechanism

Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . They can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

Isothiocyanates have been shown to display anti-cancer effects, particularly when given before tumor initiation, suggesting a chemopreventive effect in gastric cancer .

Metabolic Pathways

Isothiocyanates, including this compound, are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

Small molecules like this compound can freely diffuse across cell membranes .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Preparation Methods

Chlorodifluoroacetyl isothiocyanate can be synthesized through the reaction of chlorodifluoroacetyl chloride (ClF₂CC(O)Cl) with an excess of silver thiocyanate (AgNCS). The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The colorless product melts at -85°C, and its vapor pressure follows the equation ln p = -4471.1 (1/T) + 11.35 (p [atm], T [K]) in the range -38 to 22°C .

Chemical Reactions Analysis

Chlorodifluoroacetyl isothiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isothiocyanate group.

    Addition Reactions: The compound can participate in addition reactions with compounds containing multiple bonds.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chlorodifluoroacetyl isothiocyanate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Chlorodifluoroacetyl isothiocyanate can be compared with other isothiocyanates such as:

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Sulforaphane

These compounds share the isothiocyanate functional group but differ in their chemical structure and reactivity. This compound is unique due to the presence of the chlorodifluoroacetyl group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

2-chloro-2,2-difluoroacetyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF2NOS/c4-3(5,6)2(8)7-1-9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFKEBPJSQCJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)C(F)(F)Cl)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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